AKR1C3 Isoform Selectivity: Positional Methoxy Effects Differentiate 2-Anilino-4-methoxybenzoic Acid from Flufenamic Acid and Its B-Ring Methoxy Isomer
In the N-phenyl-aminobenzoate AKR1C3 inhibitor series, the methyl ester prodrug of 2-anilino-4-methoxybenzoic acid (compound 3q in the class 3 ortho-COOH series, bearing p-OMe on the B-ring) exhibits an AKR1C3 IC50 of 0.61 μM and an AKR1C2 IC50 of 0.91 μM, yielding a selectivity ratio of only 1.5 [1]. By contrast, the meta-COOH regioisomer series (class 4, compound 4r with p-OMe) achieves an AKR1C3 IC50 of 0.49 μM and AKR1C2 IC50 of 11.5 μM, a 23-fold selectivity for AKR1C3 [1]. Flufenamic acid (the clinical NSAID lead) is a non-selective AKR1C3 inhibitor with a selectivity ratio of <3 [1]. This SAR demonstrates that the 2-anilino-4-methoxybenzoic acid scaffold serves as a critical positional isomer for probing the structure-selectivity landscape—the ortho-COOH/methoxy-bearing A-ring configuration provides a distinct selectivity fingerprint that cannot be replicated by the more common B-ring-substituted analogs.
| Evidence Dimension | AKR1C3 inhibitory potency and AKR1C2 selectivity ratio |
|---|---|
| Target Compound Data | AKR1C3 IC50 = 0.61 μM; AKR1C2 IC50 = 0.91 μM; selectivity ratio (AKR1C2/AKR1C3) = 1.5 (class 3, compound 3q bearing p-OMe on B-ring; methyl ester prodrug of 2-anilino-4-methoxybenzoic acid scaffold) |
| Comparator Or Baseline | Flufenamic acid: AKR1C3 IC50 = 0.32 μM, AKR1C2 IC50 = 0.69 μM, selectivity ratio = 2.2. Compound 4r (meta-COOH, p-OMe): AKR1C3 IC50 = 0.49 μM, AKR1C2 IC50 = 11.5 μM, selectivity ratio = 23. |
| Quantified Difference | Selectivity ratio differs by approximately 20-fold between the ortho-COOH and meta-COOH regioisomers with identical p-OMe B-ring substitution. |
| Conditions | Recombinant human AKR1C3 and AKR1C2 inhibition assay; NADP+-dependent oxidation of S-tetralol measured by fluorescence assay; data from J. Med. Chem. 2012, 55, 2311–2323. |
Why This Matters
Procurement of the correct positional isomer is essential for any research program aiming to establish SAR around AKR1C3 selectivity, as the ortho-COOH configuration yields fundamentally different isoform bias compared to the meta-COOH analogs.
- [1] Adeniji, A. O., Twenter, B. M., Byrns, M. C., Jin, Y., Winkler, J. D., & Penning, T. M. (2012). J. Med. Chem., 55(5), 2311–2323. View Source
